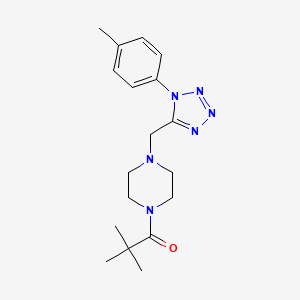
2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is an intricate organic compound that draws interest from chemists due to its unique structure and diverse reactivity. This compound contains a tetrazole moiety and a piperazine ring, components known for their significant roles in pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Tetrazole Synthesis: : The tetrazole ring can be synthesized via cyclization reactions, typically from azides and nitriles under acidic conditions.
Piperazine Incorporation: : The piperazine ring can be introduced via nucleophilic substitution reactions involving halide precursors.
Propanone Derivative Formation: : The final integration of the propanone derivative involves condensation reactions under controlled temperatures.
Industrial Production Methods:
Scaled-up production involves similar synthetic steps but optimized for yield and efficiency. High-pressure reactors, catalytic systems, and automated systems are commonly employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation to form more complex derivatives, typically using oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: : Reduction reactions can involve hydrogenation using catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions are common, where the tetrazole ring or piperazine nitrogen acts as the nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts.
Substitution: Organic halides, bases.
Major Products Formed:
Oxidized derivatives with extended conjugation.
Reduced forms with altered electronic properties.
Substituted compounds with various functional groups introduced.
Scientific Research Applications
Use in Chemistry:
Serves as a building block for synthesizing complex molecules.
Use in Biology:
Use in Medicine:
Investigated for potential pharmacological effects, such as enzyme inhibition or receptor modulation.
Use in Industry:
Used as an intermediate in the production of advanced materials or specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, potentially including enzymes and receptors. The tetrazole and piperazine groups contribute to its binding affinity and specificity. The mechanism may involve inhibition or modulation of biochemical pathways, impacting cellular functions.
Comparison with Similar Compounds
Similar Compounds:
2,2-dimethyl-1-(4-(methylpiperazin-1-yl)propan-1-one)
2,2-dimethyl-1-(4-(phenylpiperazin-1-yl)propan-1-one)
This compound stands out due to the presence of the tetrazole moiety, which imparts unique reactivity and biological activity compared to simpler piperazine derivatives. The inclusion of the p-tolyl group enhances its lipophilicity and potential interaction with hydrophobic sites in biological targets.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14-5-7-15(8-6-14)24-16(19-20-21-24)13-22-9-11-23(12-10-22)17(25)18(2,3)4/h5-8H,9-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSJQQETBYRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
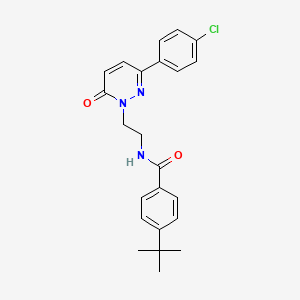
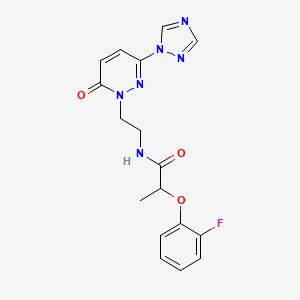
![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)
![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)
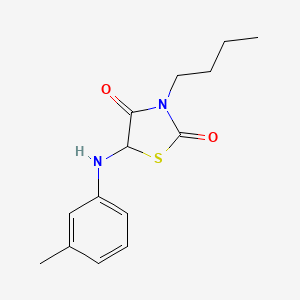

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)

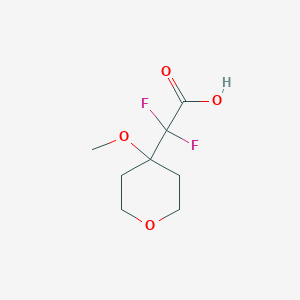
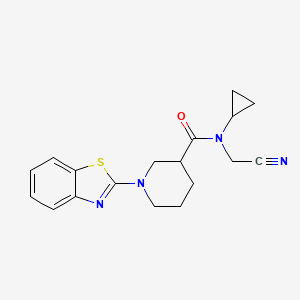
![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)
